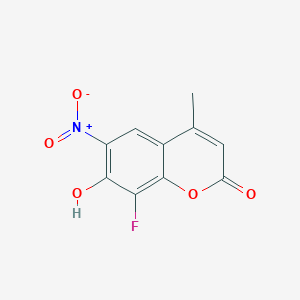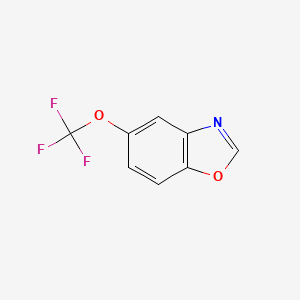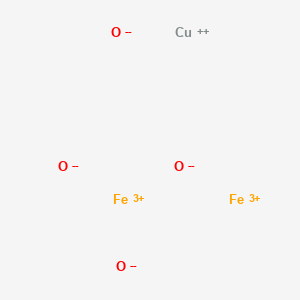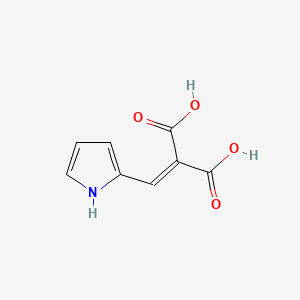
(1h-Pyrrol-2-ylmethylidene)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1H-Pyrrol-2-yl)methylene)malonic acid is a carboxylic acid compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. The compound’s structure includes a methylene bridge connecting the pyrrole ring to a malonic acid moiety, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Pyrrol-2-yl)methylene)malonic acid typically involves the reaction of pyrrole derivatives with malonic acid or its esters under specific conditions. One common method includes the condensation reaction between pyrrole-2-carboxaldehyde and malonic acid in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2-((1H-Pyrrol-2-yl)methylene)malonic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-((1H-Pyrrol-2-yl)methylene)malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction could produce pyrrolidine derivatives. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a wide range of substituted pyrrole compounds .
科学的研究の応用
2-((1H-Pyrrol-2-yl)methylene)malonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-((1H-Pyrrol-2-yl)methylene)malonic acid involves its interaction with various molecular targets and pathways. The compound’s pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with a carboxylic acid group.
2,5-Dimethylpyrrole: A pyrrole derivative with methyl substituents at positions 2 and 5.
Uniqueness
2-((1H-Pyrrol-2-yl)methylene)malonic acid is unique due to its combination of a pyrrole ring and a malonic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound for various scientific and industrial applications .
特性
CAS番号 |
33304-33-5 |
|---|---|
分子式 |
C8H7NO4 |
分子量 |
181.15 g/mol |
IUPAC名 |
2-(1H-pyrrol-2-ylmethylidene)propanedioic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)6(8(12)13)4-5-2-1-3-9-5/h1-4,9H,(H,10,11)(H,12,13) |
InChIキー |
VYWGYXYJDKVIGB-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C=C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




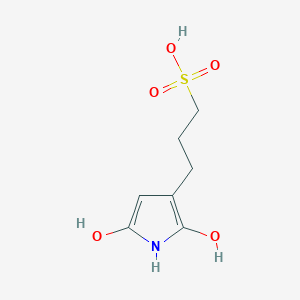
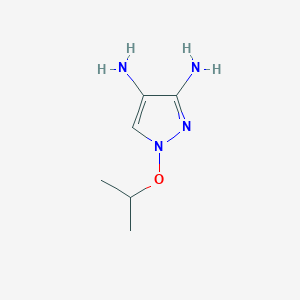
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
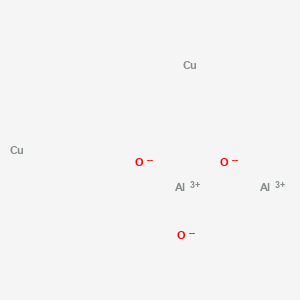
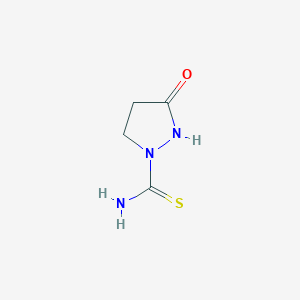
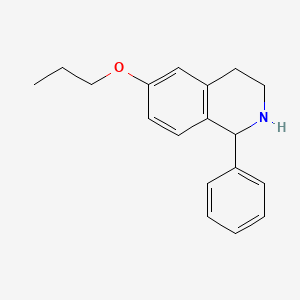
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
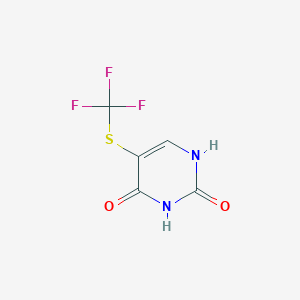
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
